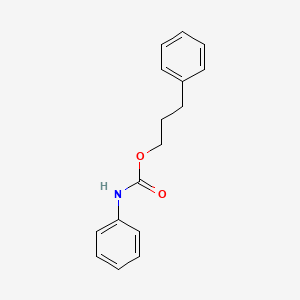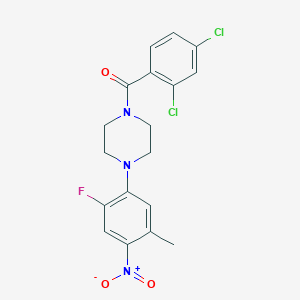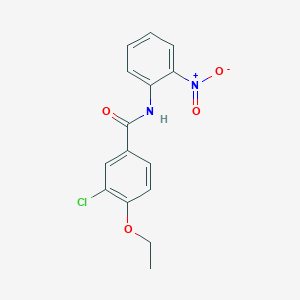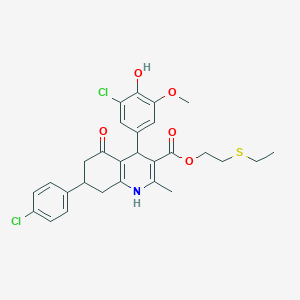![molecular formula C19H13N3O5 B4882127 {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B4882127.png)
{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone
描述
{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone, also known as DNPA or DNP-methanone, is a chemical compound that has gained significant attention in scientific research. DNPA is a yellow crystalline solid that is soluble in organic solvents and is commonly used as a chemical reagent in various laboratory experiments. The compound has been studied for its unique properties and potential applications in different fields of research.
作用机制
The exact mechanism of action of {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and growth. {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been shown to inhibit the activity of the enzyme, thymidylate synthase, which is essential for DNA synthesis.
Biochemical and Physiological Effects:
{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been shown to have a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has also been shown to inhibit the growth of bacteria and fungi. Additionally, the compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone in laboratory experiments is its high reactivity and selectivity. The compound can be used as a chemical reagent in a variety of organic reactions, and its unique properties make it a valuable tool in synthetic chemistry. However, one of the limitations of using {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone is its toxicity. The compound can be harmful if ingested or inhaled, and proper precautions must be taken when handling it in the laboratory.
未来方向
There are several potential future directions for research on {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone. One area of interest is the development of new synthetic methods for the compound. Researchers are also interested in studying the anti-cancer properties of {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone in more detail, with the aim of developing new cancer therapies. Additionally, {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been studied for its potential use in the treatment of inflammatory diseases, and further research in this area could lead to the development of new treatments for these conditions.
Conclusion:
In conclusion, {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone, or {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone, is a chemical compound that has gained significant attention in scientific research. The compound has been studied for its unique properties and potential applications in various fields of research. {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been shown to have anti-cancer properties, inhibit the growth of bacteria and fungi, and have anti-inflammatory properties. While {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has its limitations, it remains a valuable tool in synthetic chemistry and has the potential to lead to the development of new treatments for a variety of diseases.
科学研究应用
{4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. The compound has been used as a chemical reagent in the synthesis of other organic compounds. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. {4-[(2,4-dinitrophenyl)amino]phenyl}(phenyl)methanone has been studied for its anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
[4-(2,4-dinitroanilino)phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c23-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-17-11-10-16(21(24)25)12-18(17)22(26)27/h1-12,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNVXXGRRGPBNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Dinitroanilino)phenyl]-phenylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-{[(5-carboxy-2-methylphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4882048.png)

![1-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4882072.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4882075.png)
![N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)

![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)
![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)
![2-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4882107.png)

